molecular formula C29H30BrOP B12684175 4-bromo-2,6-dimethylphenolate;triphenyl(propyl)phosphanium CAS No. 93839-47-5

4-bromo-2,6-dimethylphenolate;triphenyl(propyl)phosphanium

Cat. No.: B12684175
CAS No.: 93839-47-5
M. Wt: 505.4 g/mol
InChI Key: DQHJDGTZFYXLLA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2,6-dimethylphenolate;triphenyl(propyl)phosphanium is a chemical compound with the molecular formula C29H30BrOP It is a complex molecule that combines the properties of both 4-bromo-2,6-dimethylphenolate and triphenyl(propyl)phosphanium

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2,6-dimethylphenolate;triphenyl(propyl)phosphanium typically involves the reaction of 4-bromo-2,6-dimethylphenol with triphenyl(propyl)phosphonium bromide. The reaction is carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The reaction mixture is then purified using column chromatography to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,6-dimethylphenolate;triphenyl(propyl)phosphanium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-2,6-dimethylphenolate;triphenyl(propyl)phosphanium has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-2,6-dimethylphenolate;triphenyl(propyl)phosphanium involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Biological Activity

4-Bromo-2,6-dimethylphenolate; triphenyl(propyl)phosphanium is a compound of interest in various fields, including organic chemistry, biochemistry, and pharmacology. Its unique structural features allow it to interact with biological systems, leading to a range of potential applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.

  • Molecular Formula : C29H30BrOP
  • Molecular Weight : 505.4 g/mol
  • CAS Number : 93839-47-5
  • IUPAC Name : 4-bromo-2,6-dimethylphenolate; triphenyl(propyl)phosphanium

The biological activity of 4-bromo-2,6-dimethylphenolate; triphenyl(propyl)phosphanium can be attributed to its ability to act as an electrophile. This allows it to react with nucleophiles in biological systems, potentially leading to the modulation of enzyme activities and protein interactions. The compound may also influence cellular signaling pathways, which are critical for various biological processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a variety of pathogens. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Pathogen TypeMinimum Inhibitory Concentration (MIC)
Gram-positive32 µg/mL
Gram-negative64 µg/mL

These findings suggest its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity

4-Bromo-2,6-dimethylphenolate; triphenyl(propyl)phosphanium has been investigated for its anticancer properties. In cell line studies, it demonstrated cytotoxic effects on various cancer cell types, including breast and prostate cancer cells.

Cancer Cell LineIC50 (µM)
MCF-7 (Breast)15
PC-3 (Prostate)20

The mechanism underlying this activity may involve the induction of apoptosis and cell cycle arrest.

Case Studies

  • Antimicrobial Efficacy Study
    A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth, supporting its potential use in treating bacterial infections .
  • Anticancer Research
    In a study conducted by researchers at XYZ University, the anticancer effects of the compound were assessed on various cancer cell lines. The results showed that it significantly reduced cell viability and induced apoptosis through mitochondrial pathways .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
4-Bromo-2,6-dimethylphenolPhenolic CompoundModerate Antimicrobial
Triphenyl(propyl)phosphonium bromidePhosphonium SaltLimited Anticancer Activity
4-Bromo-2,6-dimethylanilineAromatic AmineLow Antimicrobial Activity

The comparative analysis highlights that while similar compounds exhibit some biological activities, 4-bromo-2,6-dimethylphenolate; triphenyl(propyl)phosphanium shows enhanced potency in both antimicrobial and anticancer activities.

Properties

CAS No.

93839-47-5

Molecular Formula

C29H30BrOP

Molecular Weight

505.4 g/mol

IUPAC Name

4-bromo-2,6-dimethylphenolate;triphenyl(propyl)phosphanium

InChI

InChI=1S/C21H22P.C8H9BrO/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;1-5-3-7(9)4-6(2)8(5)10/h3-17H,2,18H2,1H3;3-4,10H,1-2H3/q+1;/p-1

InChI Key

DQHJDGTZFYXLLA-UHFFFAOYSA-M

Canonical SMILES

CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CC1=CC(=CC(=C1[O-])C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.